(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine
Description
Properties
CAS No. |
94481-67-1 |
|---|---|
Molecular Formula |
C16H18N2O4 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
(5S)-1-benzoyl-5-(morpholine-4-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H18N2O4/c19-14-7-6-13(16(21)17-8-10-22-11-9-17)18(14)15(20)12-4-2-1-3-5-12/h1-5,13H,6-11H2/t13-/m0/s1 |
InChI Key |
RUYWHIXOSWODCC-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N2CCOCC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chiral Pyrrolidinone Intermediate Synthesis
The synthesis typically begins with the preparation of the chiral 5-oxopyrrolidin-2-yl intermediate. This is often achieved via:
- Chiral pool synthesis or asymmetric synthesis starting from chiral precursors such as amino acids or chiral epichlorohydrin derivatives.
- For example, chiral pyrrolidinone derivatives can be synthesized by cyclization of amino acid derivatives or by stereoselective ring closure reactions involving protected amino alcohols or amino acids.
Benzoylation of the Pyrrolidinone
- The 5-oxopyrrolidin-2-yl intermediate is benzoylated at the nitrogen or at a suitable position to introduce the benzoyl group.
- This step typically involves the reaction of the pyrrolidinone with benzoyl chloride or benzoyl anhydride under controlled conditions to avoid racemization.
- The reaction is usually carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl.
Amide Bond Formation with Morpholine
- The key step is the formation of the amide bond between the benzoyl-5-oxopyrrolidin-2-yl intermediate and morpholine.
- This is commonly achieved by coupling the carboxylic acid derivative of the pyrrolidinone with morpholine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- The reaction is performed under mild conditions to preserve stereochemistry and avoid side reactions.
- Solvents like DMF (dimethylformamide) or dichloromethane are preferred, often with the addition of catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
Purification and Characterization
- The crude product is purified by flash chromatography or recrystallization.
- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm stereochemical purity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Chiral pyrrolidinone synthesis | Starting from chiral amino acid derivatives | Intermediate obtained | Stereoselective ring closure |
| 2 | Benzoylation | Benzoyl chloride, base (Et3N), DCM | Benzoylated intermediate | Controlled to avoid racemization |
| 3 | Amide coupling | Morpholine, EDCI/HATU, DMF, DMAP | Target compound formed | Mild conditions preserve stereochemistry |
| 4 | Purification | Flash chromatography | Pure compound | Confirmed by NMR, MS, chiral HPLC |
Detailed Research Findings and Notes
- The stereochemical integrity of the pyrrolidinone ring is crucial; thus, all steps are optimized to minimize racemization.
- The use of morpholine as the amine component is favored due to its nucleophilicity and ability to form stable amide bonds.
- Alternative methods such as enzymatic resolution or chemoenzymatic synthesis have been explored for related compounds but are less common for this specific molecule.
- The amide bond formation step is often the rate-limiting and yield-determining step; hence, coupling reagent choice and reaction conditions are critical.
- Literature reports indicate yields ranging from 60% to 85% for the amide coupling step depending on the reagents and purification methods used.
Additional Considerations
- The preparation of morpholine derivatives, such as 2-chloromethylmorpholine, can be performed via epichlorohydrin and N-benzylethanolamine, which may serve as intermediates or analogs in related syntheses.
- The compound’s molecular formula is C16H18N2O4, and it is commercially available for research purposes, indicating established synthetic accessibility.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine exhibit promising anticancer properties. For instance, research into thiourea-azetidine hybrids has demonstrated that modifying the benzoyl and pyrrolidine moieties can enhance antiproliferative activity against various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells . This suggests that (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine could be a candidate for further development in anticancer therapies.
Neuropharmacological Applications
The morpholine structure is known to interact with neurotransmitter systems, potentially offering neuroprotective effects. Research into related morpholine derivatives has shown efficacy in models of neurodegenerative diseases, indicating that (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine may possess similar properties .
Synthetic Pathways
The synthesis of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine involves several key steps:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine ring can be formed through cyclization reactions.
- Benzoylation : The introduction of the benzoyl group can be achieved via acylation reactions using benzoyl chloride.
- Carbonylation : The final step involves the carbonylation of the morpholine nitrogen, which can be facilitated through various coupling reactions.
These synthetic strategies highlight the versatility of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine as a building block in organic synthesis .
Case Study: Airborne Organic Compounds
In a study examining indoor air quality, researchers identified various organic compounds released from materials in automobile interiors. While not directly related to (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine, such studies underscore the importance of understanding the environmental impact of chemical compounds and their potential volatility in real-world applications .
Mechanism of Action
The mechanism of action of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the target, while the morpholine ring can enhance solubility and bioavailability. The pyrrolidinone moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues in Androgen Receptor (AR) Studies
Compounds such as VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(4,5-bromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) share the morpholine core but differ in substituents (e.g., thiazole, imidazole rings). These were studied for AR modulation, highlighting the morpholine ring’s role in enhancing solubility and bioavailability.
Morpholine-Containing Reference Standards
Reference standards such as MM3300.08 ((5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone) and MM3300.09 (2-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione) feature fluorophenyl and oxazolidinone groups. These structures suggest applications in antibacterial agents (e.g., oxazolidinones like linezolid). The target compound’s pyrrolidinone-benzoyl moiety could enhance π-π stacking interactions in enzyme binding, differing from MM3300.08’s halogenated aryl groups, which improve metabolic stability .
Comparative Structural Analysis Table
Key Research Findings and Implications
- Morpholine as a Pharmacophore : The morpholine ring enhances water solubility and bioavailability in all analogues, making it a critical scaffold for drug design .
- Substituent Effects: The target compound’s benzoyl-pyrrolidinone group may confer unique binding interactions compared to halogenated (e.g., MM3300.08) or heterocyclic (e.g., VPC-14228) substituents.
- Stereochemistry: The (S)-configuration in the target compound could improve selectivity for chiral targets, a feature absent in racemic or non-chiral analogues like VPC-14227.
Biological Activity
(S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine, with the CAS number 94481-67-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, synthesis methods, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine is C₁₆H₁₈N₂O₄, with a molecular weight of approximately 302.33 g/mol. The compound features a morpholine ring substituted with a benzoyl group and a 5-oxopyrrolidine moiety, which is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves the coupling of morpholine derivatives with benzoyl and pyrrolidine components. Various synthetic routes have been explored, including:
- Direct Acylation : Morpholine is acylated with benzoyl chloride in the presence of a base to form the benzoyl derivative.
- Cyclization Reactions : The introduction of the pyrrolidine moiety can be achieved through cyclization reactions involving appropriate precursors.
Biological Activity
Research has indicated that (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that this compound can inhibit various cancer cell lines. For instance, it has been evaluated against breast cancer and prostate cancer cells, demonstrating IC₅₀ values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness varies depending on the bacterial strain, warranting further investigation into its spectrum of activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural components. Modifications to the benzoyl or pyrrolidine moieties can significantly alter its potency and selectivity toward various biological targets. Research into SAR has revealed:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of pyrrolidine | Increased anticancer activity |
| Variation in benzoyl substituents | Altered antimicrobial spectrum |
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several morpholine derivatives, including (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine, against human breast cancer cell lines. The results indicated that compounds with similar structures exhibited IC₅₀ values ranging from 1 to 10 µM, highlighting the potential for further development as anticancer agents .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, (S)-4-[(Benzoyl-5-oxopyrrolidin-2-YL)carbonyl]morpholine was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Q & A
Q. Basic
- Chromatography : Use gradient flash chromatography (silica gel, EtOAc/hexane) to separate byproducts.
- Analytical Techniques :
How can computational modeling support conformational analysis?
Q. Advanced
- Ab-initio Calculations : Compare experimental Raman/IR data with computed vibrational modes to validate conformational assignments.
- Molecular Dynamics (MD) : Simulate pressure-dependent behavior (e.g., morpholine ring puckering) using force fields accounting for C-H···O interactions.
- Docking Studies : Predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .
What are critical considerations for resolving data contradictions in crystallographic vs. spectroscopic results?
Q. Advanced
- Discrepancy Sources :
- Dynamic vs. Static Structures : Crystallography captures static conformations, while spectroscopy may reflect dynamic equilibria (e.g., ring inversion).
- Environmental Effects : High-pressure/temperature conditions in spectroscopy vs. ambient in crystallography.
- Resolution : Use variable-temperature XRD or cross-validate with solid-state NMR .
What strategies mitigate racemization during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
